6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrazolo[4,3-B]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine typically involves the introduction of the trifluoromethoxy group onto the pyrazolo[4,3-B]pyridine scaffold. One common method is the use of trifluoromethoxylation reagents in the presence of a suitable catalyst. For example, the trifluoromethoxylation of pyrazines has been achieved using antimony trifluoride and other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-B]pyridines .
Scientific Research Applications
6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethoxypyrazines: These compounds share the trifluoromethoxy group and have similar chemical properties.
Uniqueness: 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both the pyrazolo[4,3-B]pyridine core and the trifluoromethoxy group. This combination results in enhanced stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H4F3N3O |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
InChI Key |
HZJJLSILVDCVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.